Benzimidazole, 1-(2-furoyl)-
Overview
Description
Benzimidazole, 1-(2-furoyl)- is a heterocyclic aromatic compound that features a benzimidazole core fused with a furan ring through a carbonyl group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 1-(2-furoyl)- typically involves the condensation of o-phenylenediamine with furoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of benzimidazole, 1-(2-furoyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 1-(2-furoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Benzimidazole, 1-(2-furoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. .
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure
Mechanism of Action
The mechanism of action of benzimidazole, 1-(2-furoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It also interacts with DNA and RNA, disrupting their normal functions and leading to cell death in pathogens or cancer cells . The pathways involved include inhibition of DNA synthesis, disruption of microtubule formation, and induction of apoptosis .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12
Comparison: Benzimidazole, 1-(2-furoyl)- is unique due to the presence of the furan ring, which imparts additional electronic and steric properties. This modification enhances its binding affinity to certain biological targets, making it more effective in specific applications compared to its analogs .
Properties
IUPAC Name |
benzimidazol-1-yl(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTOOJYQEIEQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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